molecular formula C13H14N2O B2875681 3-amino-N-(naphthalen-2-yl)propanamide CAS No. 1283768-30-8

3-amino-N-(naphthalen-2-yl)propanamide

Cat. No.: B2875681
CAS No.: 1283768-30-8
M. Wt: 214.268
InChI Key: FNMOUVSMWUISMV-UHFFFAOYSA-N
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Description

3-amino-N-(naphthalen-2-yl)propanamide is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . Its structure features a naphthalene ring system linked to a 3-aminopropanamide chain. This building block is related to a hydrobromide salt form (CAS 201985-01-5) which is classified with the signal word "Danger" due to its potential health hazard (H350) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Compounds based on the propanamide and naphthalene scaffolds are of significant interest in medicinal chemistry research. Specifically, propanamide derivatives have been synthesized and explored for their potential biological activities. Recent scientific literature indicates that dipeptide carboxamide derivatives incorporating benzensulphonamoyl propanamide motifs have demonstrated promising in vivo antimalarial and in vitro antimicrobial properties in preclinical studies . Furthermore, research into peptidomimetics—molecules that mimic the structure of peptides—shows that short cationic peptoids constructed using naphthylamine scaffolds can exhibit potent activity against bacterial strains such as Staphylococcus aureus . This suggests that this compound serves as a valuable intermediate for researchers in the design and synthesis of novel bioactive molecules for investigating new therapeutic agents.

Properties

IUPAC Name

3-amino-N-naphthalen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMOUVSMWUISMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Propanamide Scaffold: a Versatile Player in Chemical Biology

The propanamide scaffold is a recurring motif in a diverse array of biologically active molecules. Its significance in chemical biology stems from its ability to serve as a versatile backbone for the construction of compounds with a wide range of pharmacological properties. The amide bond, a key feature of the propanamide structure, is fundamental in the chemistry of life, forming the linkages between amino acids in peptides and proteins. ajchem-a.com This inherent biocompatibility makes propanamide-based structures attractive candidates for drug design.

Researchers have successfully integrated the propanamide framework into compounds targeting various biological processes. For instance, derivatives of propanamide have been investigated for their potential as inhibitors of enzymes such as urease and cyclooxygenase-2, which are implicated in pathological conditions. researchgate.netnih.gov The flexibility of the propanamide structure allows for the strategic placement of various functional groups, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological activity.

The Naphthalene Moiety: a Privileged Structure in Molecular Design

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This designation is attributed to its frequent appearance in molecules that exhibit a broad spectrum of biological activities. The lipophilic nature of the naphthalene ring allows it to readily interact with biological membranes and hydrophobic pockets within proteins, making it a valuable component in the design of bioactive compounds. researchgate.netijpsjournal.com

The versatility of the naphthalene moiety is evident in its incorporation into molecules with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comijpsjournal.com Its planar structure and extended π-system can facilitate crucial π-π stacking interactions with aromatic residues in biological targets. Furthermore, the naphthalene core provides a large surface area for the attachment of various substituents, allowing for the systematic exploration of structure-activity relationships. researchgate.net For example, new sulphonamide derivatives bearing a naphthalene moiety have been synthesized and evaluated for their antiproliferative and tubulin polymerization inhibitory activities. tandfonline.com

The Scientific Imperative for Investigating 3 Amino N Naphthalen 2 Yl Propanamide

The rationale for a comprehensive investigation of 3-amino-N-(naphthalen-2-yl)propanamide lies in the synergistic potential of its constituent parts: the propanamide scaffold and the naphthalene (B1677914) moiety. The combination of a flexible, biocompatible linker (propanamide) with a proven pharmacophore (naphthalene) presents a compelling strategy for the development of novel bioactive agents.

The primary amino group in the 3-amino position of the propanamide chain offers a key point for further chemical modification, allowing for the generation of a diverse library of derivatives. This terminal amine can be acylated, alkylated, or used in other coupling reactions to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties and biological activity. The N-(naphthalen-2-yl) substitution pattern directs the orientation of the bulky aromatic system, which can be crucial for specific interactions with a biological target.

Given the known antimicrobial and anticancer activities of many naphthalene derivatives, it is hypothesized that this compound could serve as a valuable lead compound in the discovery of new therapeutic agents in these areas. researchgate.netresearchgate.net Its structure represents a logical starting point for systematic medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of this compound Hydrobromide

PropertyValue
Molecular FormulaC₁₃H₁₅BrN₂O
Molecular Weight295.18 g/mol
TPSA (Topological Polar Surface Area)55.12 Ų
LogP2.705
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

Data sourced from available chemical supplier information. chemscene.com

Molecular Interaction Studies and Target Engagement of 3 Amino N Naphthalen 2 Yl Propanamide

Experimental Approaches for Protein-Ligand Interaction Characterization

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Calculation of Inhibition Constants (K_i_) and Half-Maximal Inhibitory Concentrations (IC_50_)

To quantify the potency of 3-amino-N-(naphthalen-2-yl)propanamide as an inhibitor of a specific enzyme or receptor, two key parameters are determined: the half-maximal inhibitory concentration (IC_50_) and the inhibition constant (K_i_). The IC_50_ value represents the concentration of the compound required to inhibit a given biological process or enzyme activity by 50%. It is an empirical value that is dependent on the experimental conditions, including substrate concentration.

The K_i_ value, on the other hand, is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the K_i_ can be calculated from the IC_50_ value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate and its Michaelis-Menten constant (K_m_).

Illustrative Data for Hypothetical Enzyme Inhibition by this compound

Target EnzymeSubstrate Concentration (µM)K_m (µM)IC_50_ (µM)Calculated K_i_ (µM)
Kinase A1052.50.83
Protease B20158.04.6
Phosphatase C5101.20.8

Note: The data in this table is hypothetical and serves as an example of how experimental results would be presented.

Receptor Binding Methodologies

Determining the binding affinity of this compound to its putative receptor target is crucial for understanding its mechanism of action. Radioligand binding assays are a common and powerful technique for this purpose. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity, often expressed as a K_i_ value.

Alternative methods include fluorescence-based techniques, such as fluorescence polarization (FP) and surface plasmon resonance (SPR). FP assays measure the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a receptor. SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor, providing real-time kinetics of the binding interaction.

Target Deconvolution Strategies for Phenotypic Hits

Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes, can identify bioactive molecules like this compound without prior knowledge of their molecular targets. The subsequent process of identifying these targets is known as target deconvolution.

Chemical proteomics is a powerful strategy for target deconvolution. One common approach is affinity-based protein profiling, where a derivative of the bioactive compound is synthesized with a reactive group and a reporter tag. This chemical probe is then incubated with a cell lysate or intact cells to covalently label its binding partners. The tagged proteins are subsequently enriched and identified using mass spectrometry. For this compound, a derivative could be created to facilitate such studies.

The Cellular Thermal Shift Assay (CETSA) is a method for assessing the engagement of a compound with its target protein in a cellular environment. dundee.ac.uknih.gov The principle behind CETSA is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. researchgate.netfrontiersin.org In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blotting or mass spectrometry. nih.govfrontiersin.org This technique allows for the confirmation of target engagement in a physiological context. dundee.ac.ukresearchgate.net

Photoaffinity labeling is a technique used to covalently link a ligand to its binding partner through light-induced activation of a photoreactive group. nih.govnih.gov A photoaffinity probe based on the structure of this compound would be synthesized to include a photo-activatable moiety, such as a diazirine or an aryl azide. nih.gov Upon binding to its target and subsequent exposure to UV light, a highly reactive species is generated that forms a covalent bond with nearby amino acid residues in the binding pocket. nih.govresearchgate.net The labeled protein can then be identified using various analytical methods. nih.gov

Structure Activity Relationship Sar and Design Principles for 3 Amino N Naphthalen 2 Yl Propanamide Derivatives

Systematic Modification of the Amino Group

In related classes of compounds, such as 3-amino-2-methyl-1-phenylpropanones, which have been investigated as hypolipidemic agents, the nature of the substituent on the amino group has been shown to be critical for activity. For instance, the introduction of cyclic amine moieties like perhydroazepine or piperazine (B1678402) led to compounds with significant efficacy in lowering serum cholesterol and triglyceride levels. This suggests that for 3-amino-N-(naphthalen-2-yl)propanamide derivatives, converting the primary amine to secondary or tertiary amines with various alkyl or cyclic substituents could be a fruitful avenue for exploration.

Table 1: Hypothetical Modifications of the Amino Group and Their Potential Impact on Activity

Modification TypeExample SubstituentPotential Impact on PropertiesPredicted Effect on Activity
Alkylation Methyl, EthylIncreased lipophilicity, reduced hydrogen bondingMay enhance membrane permeability; activity change depends on target
Cyclization Piperidinyl, MorpholinylIncreased steric bulk, defined conformationCould improve binding affinity if the pocket accommodates the ring
Acylation Acetyl, BenzoylNeutralization of basicity, increased H-bond acceptorMay alter binding mode or abolish activity if basicity is crucial

These hypothetical modifications would need to be synthesized and biologically evaluated to establish a concrete SAR for this specific scaffold.

Exploration of Naphthalene (B1677914) Ring Substitutions

The naphthalene ring is a lipophilic and sterically demanding moiety that often engages in hydrophobic and π-stacking interactions within biological targets. The position and electronic nature of substituents on this ring system can dramatically modulate the binding affinity and selectivity of the molecule.

SAR studies on other naphthalene-containing drugs provide valuable insights. For example, in the development of analogs of the antimycotic agent terbinafine, the substitution pattern on the naphthalene ring was found to be a critical determinant of antifungal potency. Generally, bulky substituents were not well-tolerated, with the exception of the 5-position. However, the introduction of small, electron-withdrawing groups like fluorine at specific positions (3, 5, and 7) enhanced activity against certain yeast strains. Similarly, in the context of the anti-tuberculosis drug bedaquiline, replacing the naphthalene unit with other bicyclic heterocycles was explored to modulate lipophilicity and efficacy.

These findings suggest that for this compound, a systematic exploration of substitutions on the naphthalene ring is warranted.

Table 2: Potential Naphthalene Ring Substitutions and Their Predicted Influence

Position of SubstitutionSubstituent (e.g.)Electronic EffectPotential Influence on Activity
Various Positions Fluoro (F), Chloro (Cl)Electron-withdrawingMay enhance binding through specific interactions or alter metabolic stability
Various Positions Methyl (CH₃), Methoxy (OCH₃)Electron-donatingCould improve hydrophobic interactions or introduce steric hindrance
Various Positions Hydroxyl (OH), Amino (NH₂)H-bond donor/acceptorMay introduce new hydrogen bonding interactions with the target

The precise impact of these substitutions would be highly dependent on the specific biological target and the topology of its binding site.

Propanamide Backbone Alterations and Conformational Effects

The propanamide linker provides a degree of conformational flexibility, allowing the amino group and the naphthalene ring to adopt an optimal orientation for binding. Alterations to this backbone can have profound effects on the molecule's three-dimensional shape and, consequently, its biological activity.

For this compound, modifications could include:

Introducing methyl groups on the α or β carbons to restrict rotation and favor specific conformations.

Varying the length of the alkyl chain (e.g., from propanamide to butanamide) to alter the distance between the amino and naphthalene moieties.

Incorporating cyclic constraints to lock the backbone into a more rigid conformation.

These changes would help to probe the required spatial arrangement of the key pharmacophoric features for optimal activity.

Rational Design and Synthesis of Novel Analogs with Modulated Activities

Based on the SAR principles derived from systematic modifications, the rational design of new analogs with potentially improved activity can be undertaken. The synthesis of these compounds would likely follow established chemical routes. The core this compound structure can be synthesized by coupling β-alanine (or a protected derivative) with 2-naphthylamine (B18577).

The synthesis of novel analogs would then involve utilizing appropriately substituted starting materials. For example, to explore naphthalene ring substitutions, a substituted 2-naphthylamine would be used in the amide coupling step. To modify the amino group, the resulting primary amine could be subjected to reductive amination or acylation reactions. Alterations to the propanamide backbone would require starting with a modified β-amino acid derivative.

Pharmacophore Development and Lead Optimization Strategies for Enhanced Specificity and Potency

As SAR data is gathered, a pharmacophore model can be developed. This model would define the essential three-dimensional arrangement of functional groups required for biological activity. Key features of a potential pharmacophore for this compound derivatives would likely include:

A basic amino group capable of forming ionic or hydrogen bonds.

A hydrophobic aromatic region defined by the naphthalene ring.

A specific spatial distance and orientation between these two features, governed by the propanamide linker.

Potential hydrogen bond acceptors in the amide backbone.

Once a validated pharmacophore model is established, it can guide lead optimization efforts. This involves fine-tuning the structure of the most promising initial compounds to enhance their potency, selectivity, and pharmacokinetic properties. For example, if a particular naphthalene substitution pattern is found to be highly beneficial for activity but also leads to poor solubility, further modifications could be made to introduce more polar groups without disrupting the key binding interactions. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents.

Chemical Biology Applications and Derivatization Strategies of 3 Amino N Naphthalen 2 Yl Propanamide

Utilization of 3-amino-N-(naphthalen-2-yl)propanamide as a Chemical Probe

The naphthalene (B1677914) moiety, a key structural feature of this compound, serves as a valuable intrinsic fluorescent probe. Its photophysical properties are sensitive to the local environment, making it a powerful tool for investigating biological systems. While this compound itself is a useful small molecule, its core functional group, the naphthyl group, is more frequently introduced into proteins for probing applications in the form of the structurally similar unnatural amino acid (UAA) L-3-(2-naphthyl)alanine.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of unnatural amino acids (UAAs) with novel functionalities into proteins in vivo. addgene.orgmdpi.com This methodology has been successfully used to incorporate L-3-(2-naphthyl)alanine (a close structural analog of the core of this compound) into proteins in both Escherichia coli and mammalian cells. nih.govnih.gov

The process requires an engineered set of translational machinery, known as an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair, that is specific for the UAA and does not interfere with the host cell's natural protein synthesis. mdpi.comwikipedia.org Researchers have evolved a variant of the Methanococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) that specifically recognizes and charges L-3-(2-naphthyl)alanine onto an orthogonal amber suppressor tRNA (tRNACUA). nih.govnih.gov This engineered tRNA recognizes the UAG "amber" stop codon in an mRNA sequence, directing the ribosome to insert L-3-(2-naphthyl)alanine into the growing polypeptide chain instead of terminating translation. addgene.orgnih.gov This allows for the precise placement of the bulky, fluorescent naphthyl probe at any desired position within a protein, enabling detailed studies of protein structure and dynamics. The fidelity of this incorporation has been reported to be greater than 99%. nih.gov

Table 1: Components for Site-Specific Incorporation of Naphthylalanine

ComponentDescriptionExample System
Unnatural Amino Acid (UAA) L-3-(2-naphthyl)alanineProvides the fluorescent naphthalene probe.
Orthogonal Synthetase (aaRS) Evolved M. jannaschii TyrRSSpecifically charges the UAA onto the orthogonal tRNA.
Orthogonal tRNA Amber Suppressor tRNA (tRNACUA)Recognizes the amber stop codon (UAG) for UAA insertion.
Target Codon UAG (Amber Stop Codon)A nonsense codon repurposed to encode the UAA. addgene.org

The naphthalene group is an environmentally sensitive fluorophore. When incorporated into a protein as L-3-(2-naphthyl)alanine, its fluorescence emission spectrum and quantum yield can change in response to alterations in the local environment, such as solvent polarity, viscosity, and proximity to other amino acid residues. This property makes it an effective probe for studying:

Protein Folding and Unfolding: Changes in the fluorescence of the incorporated naphthyl group can monitor the conformational transitions that occur during protein folding.

Ligand Binding: The binding of a ligand to a protein can alter the local environment of the probe, leading to a detectable change in its fluorescence signal.

Protein-Protein Interactions: The formation of a protein complex can be monitored by observing changes in the fluorescence of a naphthyl probe located at the interaction interface.

Functionalization for imaging often involves leveraging the intrinsic fluorescence of the naphthalene moiety without further modification. The ability to place this probe at a specific site via genetic code expansion provides a high degree of precision for these biophysical studies.

Chemical Derivatization for Analytical and Functional Purposes

The terminal primary amino group of this compound is a reactive handle that can be chemically modified for various analytical and functional applications.

Direct analysis of polar compounds like this compound can be challenging. Derivatization of its primary amine improves chromatographic behavior and enhances detection sensitivity.

For High-Performance Liquid Chromatography (HPLC): Pre-column derivatization is commonly employed to attach a chromophore or fluorophore, significantly improving detection limits. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, which can be detected at very low concentrations.

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with primary amines to form stable, fluorescent derivatives suitable for reversed-phase HPLC analysis. thermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide or a nucleophile like β-mercaptoethanol to form fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is necessary to increase the volatility and thermal stability of the analyte. nih.gov The active hydrogen on the primary amine is replaced with a nonpolar group.

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the amine hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.gov

Acylation: Anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile amide derivatives that are highly electronegative and thus sensitive for electron capture detection (ECD) or mass spectrometry. nih.govresearchgate.net

Table 2: Potential Derivatization Strategies for Analytical Enhancement

Analytical MethodDerivatizing ReagentTarget Functional GroupResulting DerivativeKey Advantage
HPLC-Fluorescence o-Phthalaldehyde (OPA)Primary AmineFluorescent IsoindoleHigh sensitivity, rapid reaction. researchgate.net
HPLC-Fluorescence Naphthalene-2,3-dicarboxaldehyde (NDA)Primary AmineFluorescent Cyanobenz[f]isoindoleStructural similarity, good stability. nih.gov
GC-MS MTBSTFAPrimary AmineTBDMS-AmineIncreased volatility and thermal stability.
GC-MS Heptafluorobutyric Anhydride (HFBA)Primary AmineHeptafluorobutyryl AmideHigh volatility and detector sensitivity. nih.gov

The primary amine of this compound provides a nucleophilic site for covalent attachment to other molecules, making it a useful building block in bioconjugation. polyu.edu.hk This allows for its linkage to proteins, peptides, polymers, or other functional moieties.

Common conjugation strategies targeting primary amines include:

Amide Bond Formation: The amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This is one of the most widely used methods in bioconjugation.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields stable urea or thiourea linkages, respectively. nih.gov This chemistry is robust and proceeds readily under mild conditions.

Reductive Amination: The primary amine can react with an aldehyde or ketone to form an intermediate Schiff base, which is then reduced by an agent like sodium cyanoborohydride to form a stable secondary amine linkage.

Through these reactions, the naphthalene-containing core of the molecule can be conjugated to a biomolecule of interest, effectively tagging it with a fluorescent probe or using the propanamide structure as a linker. mdpi.com

Future Research Trajectories for 3 Amino N Naphthalen 2 Yl Propanamide

Identification of Novel Biological Targets and Mechanistic Pathways

A crucial first step in characterizing the therapeutic potential of 3-amino-N-(naphthalen-2-yl)propanamide is the identification of its biological targets and the elucidation of its mechanism of action. The structural similarities to other bioactive molecules containing naphthalene (B1677914) and propanamide cores suggest several avenues for investigation. For instance, various naphthalene derivatives have demonstrated significant anti-inflammatory and anticancer activities. ekb.egresearchgate.net Similarly, propanamide-sulfonamide conjugates have been explored as dual inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2). nih.gov

Future research should, therefore, involve comprehensive screening of this compound against a diverse panel of biological targets. This could include a broad range of receptor binding assays, enzyme inhibition assays, and phenotypic screenings in various cell-based models of disease.

Initial Screening Panel for this compound:

Target Class Specific Examples Rationale
Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Cyclin-Dependent Kinases (CDKs) Implicated in cancer cell proliferation and survival.
G-Protein Coupled Receptors (GPCRs) Opioid, Cannabinoid, and Adrenergic Receptors Common drug targets for a wide range of diseases.
Ion Channels Sodium, Potassium, and Calcium Channels Important in neurological and cardiovascular functions.

| Enzymes | COX-1, COX-2, Lipoxygenases (LOX), Matrix Metalloproteinases (MMPs) | Key mediators of inflammation and cancer progression. |

Upon identification of a "hit" in these initial screens, subsequent studies would focus on validating the target and unraveling the mechanistic pathways involved. This would entail detailed kinetic studies for enzymatic targets, or second messenger and downstream signaling pathway analysis for receptor-mediated effects.

Integration of Multi-Omics Data in Target Deconvolution Efforts

In instances where a clear biological target is not immediately identifiable through conventional screening methods, or to gain a more holistic understanding of the compound's cellular effects, the integration of multi-omics data will be an invaluable approach. nih.govnygen.ioresearchgate.net This systems biology-based strategy allows for an unbiased and comprehensive analysis of the global changes within a biological system upon treatment with this compound.

A potential workflow for a multi-omics approach would involve treating relevant cell lines (e.g., cancer cells or immune cells) with the compound and subsequently performing a combination of genomics, transcriptomics, proteomics, and metabolomics analyses. nih.govfrontlinegenomics.com

Potential Multi-Omics Workflow:

Omics Layer Techniques Potential Insights
Transcriptomics RNA-Sequencing (RNA-Seq) Identification of differentially expressed genes and perturbed signaling pathways.
Proteomics Mass Spectrometry-based proteomics (e.g., SILAC, TMT) Quantification of protein expression changes and post-translational modifications.
Metabolomics Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Profiling of metabolic alterations and identification of affected metabolic pathways.

| Interactomics | Affinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid (Y2H) | Identification of protein-protein interactions and potential binding partners of the compound. |

By integrating these datasets, researchers can construct detailed molecular networks and identify key nodes and pathways that are significantly perturbed by this compound. This can lead to the identification of novel, previously unconsidered biological targets and provide a deeper understanding of the compound's mechanism of action.

Development of Advanced Computational Models for Activity Prediction and De Novo Design

Computational approaches are integral to modern drug discovery and can significantly accelerate the optimization of lead compounds. nih.govtaylorfrancis.com For this compound, the development of advanced computational models will be crucial for predicting the activity of its derivatives and for the de novo design of new, more potent analogues.

Initially, a library of derivatives of the parent compound will need to be synthesized and their biological activities determined. This experimental data will then be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can identify key structural features that are critical for activity and guide the design of new compounds with improved properties.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its derivatives to their putative biological targets. ijpsjournal.comnih.gov This can provide insights into the specific molecular interactions that govern binding affinity and selectivity.

Furthermore, de novo design algorithms can be utilized to generate novel molecular structures that are predicted to have high affinity and specificity for the identified target. nih.gov These algorithms can explore a vast chemical space and propose innovative scaffolds that may not be intuitively obvious.

Computational Workflow for Lead Optimization:

Step Method Objective
1. Data Collection Synthesis and biological testing of a derivative library. Generate a dataset for model building.
2. QSAR Modeling 2D and 3D-QSAR Identify key structural determinants of activity.
3. Target-Based Modeling Molecular Docking, Molecular Dynamics Predict binding modes and energies.
4. De Novo Design Ligand-based and structure-based design algorithms Generate novel, high-affinity compound ideas.

| 5. Virtual Screening | High-throughput virtual screening of compound libraries. | Identify new potential hits from existing databases. |

Exploration of New Synthetic Methodologies for Accessing Complex Derivatives

To fully explore the structure-activity relationships and to generate novel compounds with improved pharmacological profiles, the development of efficient and versatile synthetic methodologies is essential. Future research in this area should focus on exploring new ways to functionalize the this compound scaffold.

This could involve the development of novel methods for the selective modification of the naphthalene ring, the amino group, or the propanamide backbone. For instance, modern cross-coupling reactions could be employed to introduce a variety of substituents onto the naphthalene moiety. researchgate.net Additionally, advanced amidation protocols could be explored for the synthesis of a diverse range of N-aryl propanamides. organic-chemistry.orgnih.govresearchgate.net

The development of stereoselective synthetic routes will also be important, as the stereochemistry of the propanamide backbone could have a significant impact on biological activity. The synthesis and biological evaluation of individual enantiomers will be crucial to identify the more active stereoisomer.

Potential Synthetic Strategies for Derivative Synthesis:

Scaffold Position Potential Modifications Synthetic Methods
Naphthalene Ring Halogenation, Nitration, Alkylation, Arylation Electrophilic aromatic substitution, Suzuki and Buchwald-Hartwig cross-coupling reactions.
Amino Group Alkylation, Acylation, Sulfonylation Reductive amination, standard acylation and sulfonylation conditions.

| Propanamide Backbone | Introduction of substituents at the α- and β-positions. | Asymmetric synthesis using chiral auxiliaries or catalysts. |

By exploring these future research trajectories, the scientific community can systematically unlock the therapeutic potential of this compound, paving the way for the development of novel drug candidates for a range of diseases.

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3-amino-N-(naphthalen-2-yl)propanamide

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